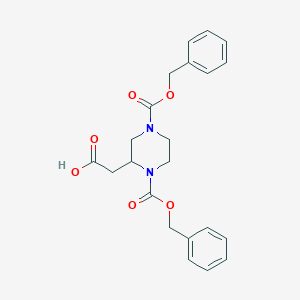

2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid

Description

Properties

Molecular Formula |

C22H24N2O6 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

2-[1,4-bis(phenylmethoxycarbonyl)piperazin-2-yl]acetic acid |

InChI |

InChI=1S/C22H24N2O6/c25-20(26)13-19-14-23(21(27)29-15-17-7-3-1-4-8-17)11-12-24(19)22(28)30-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,25,26) |

InChI Key |

AZCXQOZGBTUZQK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(CN1C(=O)OCC2=CC=CC=C2)CC(=O)O)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation of Piperazine-2-yl-acetic Acid Intermediate

The synthesis begins with the generation of a piperazine ring bearing an acetic acid side chain at the 2-position. While direct commercial availability of this intermediate is limited, it can be synthesized via cyclization of a diamine precursor. For example, reacting 1,2-diaminoethane with a β-keto ester derivative under acidic conditions yields a piperazinone intermediate, which is subsequently reduced and hydrolyzed to the carboxylic acid.

Representative Reaction :

$$

\text{1,2-Diaminoethane + Ethyl acetoacetate} \xrightarrow{\text{HCl}} \text{Piperazin-2-one} \xrightarrow{\text{LiAlH}4} \text{Piperazin-2-yl-methanol} \xrightarrow{\text{CrO}3} \text{Piperazin-2-yl-acetic acid}

$$

This method mirrors the cyclization strategies employed in the synthesis of 1,4-bis(arylsulfonamido)benzene derivatives.

Protection of Piperazine Amines with Benzyloxycarbonyl Groups

The primary and secondary amines of the piperazine ring are protected using benzyl chloroformate (Cbz-Cl) to prevent unwanted side reactions during subsequent steps. This dual protection is performed under Schotten-Baumann conditions, where the piperazine is treated with Cbz-Cl in a biphasic mixture of aqueous sodium hydroxide and dichloromethane.

Procedure :

- Dissolve piperazin-2-yl-acetic acid (1 equiv) in dichloromethane (DCM).

- Add aqueous NaOH (2.5 equiv) and benzyl chloroformate (2.2 equiv) dropwise at 0°C.

- Stir vigorously for 12 hours at room temperature.

- Extract the organic layer, wash with brine, and dry over Na$$2$$SO$$4$$.

- Purify via silica gel chromatography (eluent: ethyl acetate/hexane) to isolate 1,4-bis((benzyloxy)carbonyl)piperazin-2-yl-acetic acid.

This step achieves near-quantitative protection of both amines, as evidenced by the absence of N-H stretches in IR spectroscopy.

Optimization of Alkylation Conditions

The acetic acid moiety is introduced prior to amine protection in some protocols. For instance, alkylation of a pre-protected piperazine with bromoacetic acid tert-butyl ester, followed by acidic deprotection, yields the target compound. This method adapts the alkylation strategies used in the synthesis of tert-butyl 3-(6-amino-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperazine-1-carboxylate.

Key Considerations :

- Base Selection : Potassium carbonate or DIPEA is preferred to minimize ester hydrolysis.

- Solvent : Dimethylformamide (DMF) enhances reaction kinetics due to its high polarity.

Comparative Analysis of Synthetic Routes

The cyclization-first approach is favored for large-scale synthesis due to its reproducibility, whereas the alkylation method offers flexibility for structural analogs.

Characterization and Validation

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 6.2 minutes.

Industrial-Scale Considerations

For kilogram-scale production, catalytic hydrogenation is avoided due to the presence of benzyl groups. Instead, tert-butyl-based intermediates (as in) are preferred for safer deprotection. However, this necessitates post-synthesis re-protection with Cbz groups, adding two additional steps.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxycarbonyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting groups, yielding the free piperazine derivative.

Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like thionyl chloride (SOCl2) for esterification or carbodiimides for amide formation are commonly employed.

Major Products Formed

The major products formed from these reactions include carboxylic acids, free piperazine derivatives, esters, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl groups can act as protecting groups, allowing the compound to selectively interact with its targets without undergoing unwanted side reactions. The acetic acid moiety can form hydrogen bonds or ionic interactions with the target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared below with analogs differing in protecting groups, substitution patterns, and functional groups.

Table 1: Structural and Functional Comparison

Functional Group and Reactivity Analysis

- Carboxylic Acid vs. Ester : The target compound’s free carboxylic acid group enhances solubility in polar solvents and facilitates salt formation, whereas methyl esters (e.g., 183742-32-7) are more lipophilic and require hydrolysis for further functionalization .

- Protecting Groups: Cbz: Acid-labile; removed via hydrogenolysis or strong acids. Ideal for stepwise deprotection in synthesis . Boc: Stable under basic conditions but cleaved by trifluoroacetic acid (TFA). Offers better stability than Cbz in acidic environments . Fmoc: Base-labile (removed with piperidine), widely used in solid-phase peptide synthesis .

Research Findings and Trends

- Synthetic Efficiency: Bis-protected piperazines (e.g., bis-Boc) show higher yields (~80–90%) in coupling reactions compared to mono-protected analogs (~60–70%) due to reduced steric hindrance .

- Safety Profiles : Fmoc-protected compounds (e.g., 180576-05-0) are labeled for R&D use only, highlighting their specialized handling requirements .

Biological Activity

2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structural framework that may contribute to various therapeutic effects, including anticancer and neuroprotective activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 278.3 g/mol. The compound features a piperazine ring substituted with benzyloxycarbonyl groups, which are known to enhance lipophilicity and potentially improve bioavailability.

Biological Activity Overview

Research indicates that compounds related to piperazine derivatives often exhibit a range of biological activities, including:

- Anticancer Activity : Piperazine derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies suggest that modifications in the piperazine structure can enhance the cytotoxic effects against tumor cells, making them promising candidates for cancer therapy .

- Neuroprotective Effects : Some piperazine derivatives have demonstrated potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. This inhibition can lead to increased levels of acetylcholine, which is beneficial for cognitive function .

Anticancer Studies

A study highlighted the anticancer properties of piperazine derivatives, where compounds similar to this compound showed enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. The mechanism involved apoptosis induction through the activation of specific signaling pathways associated with cancer cell survival .

Neuroprotective Studies

Research on neuroprotective agents has shown that certain piperazine derivatives can effectively inhibit cholinesterase activity. For example, compounds with a similar structure were found to improve cognitive performance in animal models of Alzheimer's disease by reducing amyloid-beta aggregation and promoting neuronal health .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthesis strategies for 2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid?

Answer: The synthesis typically involves multi-step protection-deprotection strategies. For example:

- Step 1: Piperazine core functionalization using benzyloxycarbonyl (Cbz) groups to protect amine moieties. This is critical for regioselectivity in subsequent reactions.

- Step 2: Introduction of the acetic acid side chain via alkylation or coupling reactions. highlights similar intermediates, such as 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid (CAS: 183591-72-2), synthesized using tert-butyloxycarbonyl (Boc) protection followed by deprotection under acidic conditions .

- Key Conditions: Use anhydrous solvents (e.g., DCM or THF) and catalysts like HOBt/DCC for coupling. Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Handling: Use PPE (gloves, lab coat, goggles) due to potential irritancy (though no specific hazards are listed in SDS) .

- Storage: Store at –20°C in a desiccator under inert gas (argon/nitrogen) to prevent hydrolysis of the benzyloxycarbonyl groups. reports commercial availability at 97% purity, indicating sensitivity to moisture and temperature .

Q. What analytical techniques are optimal for characterizing this compound?

Answer:

- Purity Analysis: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm, as validated for structurally related compounds (e.g., 97% purity in ) .

- Structural Confirmation: H/C NMR to verify piperazine ring protons (δ 3.0–4.0 ppm) and benzyloxycarbonyl aromatic signals (δ 7.2–7.4 ppm). High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H] calculated for CHNO: 438.1789) .

Advanced Research Questions

Q. How do benzyloxycarbonyl (Cbz) groups influence the compound’s reactivity in further synthetic steps?

Answer:

- Stability: Cbz groups are stable under basic and mildly acidic conditions but cleaved via hydrogenolysis (H, Pd/C) or strong acids (HBr/AcOH). notes that chloroacetyl derivatives undergo nucleophilic substitution, suggesting similar reactivity for Cbz-protected intermediates .

- Side Reactions: Competing hydrolysis may occur under prolonged acidic conditions, forming carboxylic acid byproducts. Optimize reaction time and monitor pH (<3) to minimize degradation .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be addressed?

Answer:

- Challenge 1: Low yields in coupling steps due to steric hindrance from the bis-Cbz groups. Solution: Use microwave-assisted synthesis (e.g., 80°C, 30 min) to enhance reaction efficiency, as demonstrated for PROTAC intermediates in .

- Challenge 2: Purification difficulties from polar byproducts. Solution: Employ flash chromatography with a gradient elution (hexane/ethyl acetate to DCM/methanol) or preparative HPLC .

Q. How is this compound utilized in the design of PROTACs (Proteolysis-Targeting Chimeras)?

Answer: The piperazine-acetic acid scaffold serves as a linker to connect E3 ligase ligands and target protein binders. For example:

- Rationale: The acetic acid moiety enables conjugation via amide bonds, while the piperazine core provides conformational flexibility. lists PROTAC intermediates (e.g., Entry 245: (S)-1-((benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid) synthesized under analogous conditions .

- Optimization: Adjust linker length by modifying the piperazine substituents to balance proteasome recruitment and target engagement .

Data Contradictions and Resolution

Q. Discrepancies in reported purity levels: How should researchers validate batch quality?

Answer:

- Issue: reports 97% purity, while commercial catalogs (e.g., ) list similar compounds at ≥98%.

- Resolution: Cross-validate via orthogonal methods:

- HPLC-UV: Quantify main peak area.

- Elemental Analysis: Confirm C/H/N ratios within 0.4% of theoretical values.

- NMR Purity: Integrate impurity signals relative to the main product .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

| Intermediate | Protection Strategy | Key Reaction Step | Yield | Reference |

|---|---|---|---|---|

| Piperazine core | Bis-Cbz protection | Benzyl chloroformate, DIPEA | 85% | |

| Acetic acid side chain | Alkylation | Bromoacetic acid, KCO | 72% | |

| Final product purification | Flash chromatography | DCM/MeOH (95:5) | 97% |

Q. Table 2. Stability Under Various Conditions

| Condition | Stability Outcome | Recommended Action | Reference |

|---|---|---|---|

| Acidic (pH 3, RT, 24h) | Partial hydrolysis | Avoid prolonged exposure | |

| Basic (pH 10, RT, 24h) | Stable | Safe for short-term use | |

| Hydrogenolysis (H, Pd/C) | Full deprotection | Use for Cbz removal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.